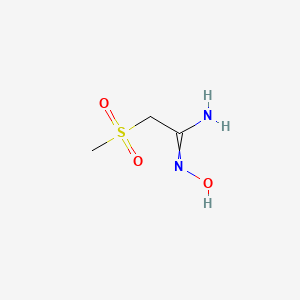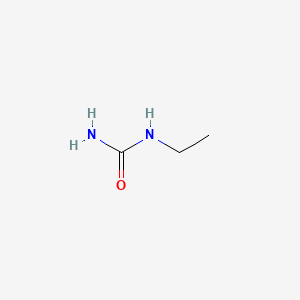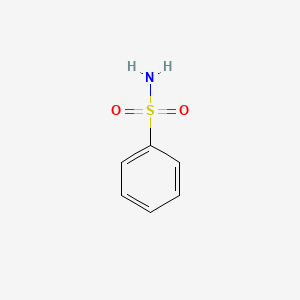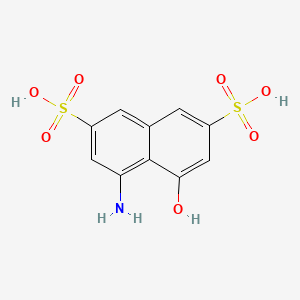
N'-Hydroxy-2-Methanesulfonylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide typically involves a multi-step chemical process. One common method starts with the reaction of N’-hydroxyethanimidamide with methanesulfonyl chloride to form N’-hydroxy-2-(methanesulfonyl)ethanimidamide . This intermediate is then reacted with carbamoyl chloride to yield the final product . The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
N’-hydroxy-2-(methylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction: It can be reduced to form sulfoxide derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are sulfone, sulfoxide, and substituted ethanimidamide derivatives .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-(methylsulfonyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-(methylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex. The pathways involved in its action include the inhibition of enzymatic reactions that are crucial for cellular processes .
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-2-(methylsulfonyl)ethanimidamide can be compared with other similar compounds, such as:
N’-hydroxyethanimidamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N’-hydroxy-2-(methanesulfonyl)ethanimidamide: An intermediate in the synthesis of the target compound, with similar but less potent biochemical properties.
Methanesulfonyl chloride: A reagent used in the synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide, but not used directly in biochemical applications.
The uniqueness of N’-hydroxy-2-(methylsulfonyl)ethanimidamide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and its utility in various scientific research applications.
Eigenschaften
IUPAC Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXITPIFCMHKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)













